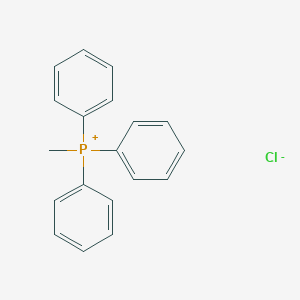

Methyltriphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRIOOKPZSVFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432258 | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-15-8 | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z16KIM767 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyltriphenylphosphonium chloride synthesis from triphenylphosphine

Synthesis of Methyltriphenylphosphonium (B96628) Chloride: A Technical Guide

Introduction

Methyltriphenylphosphonium chloride is an organophosphorus salt that serves as a crucial precursor to the Wittig reagent, methylenetriphenylphosphorane. The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.[1][2] The synthesis of the phosphonium (B103445) salt is the initial and critical step in this process. It is typically prepared through the quaternization of triphenylphosphine (B44618) with a suitable methylating agent, most commonly an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic methyl group of the halide.[3]

This guide provides an in-depth overview of the synthesis of this compound and its analogues, detailing various experimental protocols, summarizing quantitative data, and illustrating the underlying chemical principles.

Reaction Mechanism and Pathway

The fundamental reaction involves the nucleophilic attack of triphenylphosphine on a methyl halide. The lone pair of electrons on the phosphorus atom attacks the carbon atom of the methyl halide, displacing the halide ion and forming a stable phosphonium salt.[3] This process is a classic example of an SN2 reaction.

Caption: General SN2 reaction mechanism for phosphonium salt formation.

Experimental Protocols

The synthesis can be achieved using various methylating agents and solvents. The choice of reagents and conditions often depends on available equipment (e.g., pressure vessels) and desired reaction time.

Protocol 1: Synthesis using Methyl Chloride in Methanol (B129727)

This method utilizes methyl chloride and methanol as the solvent, often requiring elevated temperature and pressure.

Procedure:

-

Charge a pressure reactor with triphenylphosphine and methanol. A typical molar ratio of methanol to triphenylphosphine is 5:1.[4]

-

Introduce methyl chloride into the sealed reactor. The molar ratio of triphenylphosphine to methyl chloride is generally between 1:1 and 1:2.[4][5]

-

Heat the mixture to a temperature between 100°C and 120°C. The internal pressure may reach up to 10 kg/cm ².[4]

-

Maintain these conditions for 5 to 8 hours to allow the reaction to proceed to completion.[4]

-

After the reaction period, cool the reactor to room temperature.

-

The solid product is then isolated via filtration or centrifugation.[4]

-

The crude product can be purified by recrystallization to achieve high purity (>99%).[4] The solvent used in the reaction can often be recycled.[4]

Protocol 2: Synthesis using Ethyl Chloride in Acetone (B3395972) (Illustrative Analogue)

While this protocol details the synthesis of the ethyl analogue, the procedure is representative of syntheses requiring an autoclave due to a low-boiling alkyl halide.

Procedure:

-

Place 1 mole of triphenylphosphine and 10 moles of acetone into a high-pressure reactor.[6]

-

Add 1.5 moles of ethyl chloride and seal the reactor.[6]

-

Heat the reactor to 150°C, reaching a pressure of approximately 12 kg/cm ². Maintain these conditions for 40 hours.[6]

-

Cool the reactor to 60°C and vent any unreacted ethyl chloride.[6]

-

Continue cooling to room temperature.

-

Separate the product by centrifugation. The resulting solid is dried at 105°C for 18 hours.[6]

-

Purify the product by recrystallization from acetonitrile (B52724) to yield ethyltriphenylphosphonium chloride.[6]

Protocol 3: Synthesis using Methyl Iodide in Benzene (B151609) or Dichloromethane (B109758)

This method uses the more reactive methyl iodide and can often be performed at lower temperatures.

Procedure:

-

Dissolve triphenylphosphine (e.g., 0.15 mol) in a suitable solvent such as benzene (105 mL) or dichloromethane (50 mL).[7][8]

-

Add methyl iodide (e.g., 0.16 mol) dropwise to the solution.[7][8]

-

Stir the mixture at room temperature. The reaction time can vary from 1 to 12 hours.[7][8]

-

The product will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration, wash with the solvent (e.g., benzene), and dry under a vacuum over a desiccant like phosphorus pentoxide.[7]

Data Summary

The following table summarizes quantitative data from various reported synthesis protocols for methyltriphenylphosphonium halides.

| Methylating Agent | Solvent | Triphenylphosphine:Halide (Molar Ratio) | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| Methyl Chloride | Methanol | 1:1 to 1:2 | 100 - 120 | ~10 kg/cm ² | 5 - 8 | >90 (implied) | [4] |

| Ethyl Chloride* | Acetone | 1:1.5 | 150 | 12 kg/cm ² | 40 | 95.2 | [6] |

| Methyl Iodide | Benzene | 1:1.07 | Room Temp. | Atmospheric | 12 | Not specified | [7] |

| Methyl Iodide | Dichloromethane | 1:1.2 | Room Temp. | Atmospheric | 1 | 97 | [8] |

| Methyl Bromide | Benzene | Not specified | >50 | Required | Not specified | Not specified | [9] |

| Chloromethyl Methyl Ether** | Toluene (B28343) | 1:1 (approx.) | 95 | Atmospheric | 16 | Not specified | [10] |

*Data for ethyltriphenylphosphonium chloride, illustrative of the general procedure. **Data for (methoxymethyl)triphenylphosphonium (B8745145) chloride, a related Wittig reagent precursor.[11][12]

General Experimental Workflow

The overall process for synthesizing this compound can be broken down into several key stages, from initial setup to final product characterization.

Caption: A generalized workflow for the synthesis of phosphonium salts.

Safety and Handling

-

Triphenylphosphine: Can cause skin and eye irritation. Handle in a well-ventilated area.

-

Methyl Halides: Methyl chloride, bromide, and iodide are toxic and should be handled with extreme care in a fume hood. Methyl chloride and bromide are gases at room temperature and require specialized equipment for handling.[9]

-

Solvents: Organic solvents like methanol, acetone, benzene, and toluene are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pressure Reactions: Operations involving autoclaves or pressure reactors must be conducted by trained personnel behind a safety shield due to the risk of explosion.[6][9]

Applications in Drug Development

This compound is primarily used to generate the corresponding ylide for the Wittig reaction. This reaction is invaluable in pharmaceutical synthesis for the construction of complex molecules containing carbon-carbon double bonds. Its applications include the synthesis of vitamins, insect pheromones, and various active pharmaceutical ingredients.[13][14] The related (methoxymethyl)triphenylphosphonium chloride is used in the synthesis of antiviral and antitumor agents like cephalotaxine.[10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. bdmaee.net [bdmaee.net]

- 4. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 10. (Methoxymethyl)triphenylphosphonium chloride | 4009-98-7 [chemicalbook.com]

- 11. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 12. Page loading... [wap.guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to Methyltriphenylphosphonium Chloride (CAS 1031-15-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and biological significance of methyltriphenylphosphonium (B96628) chloride. The information is curated to support research and development activities, with a focus on practical applications and underlying scientific principles.

Physicochemical Properties

Methyltriphenylphosphonium chloride is a quaternary phosphonium (B103445) salt that presents as a white to off-white crystalline solid. It is a key reagent in various chemical transformations, most notably the Wittig reaction. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1031-15-8 | [1] |

| Molecular Formula | C₁₉H₁₈ClP | [2][3] |

| Molecular Weight | 312.77 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline solid/powder | [5][6] |

| Melting Point | 221 °C (decomposes) | [4][5] |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents like acetone. | [2][6][7] |

| Stability | Stable, but hygroscopic. Should be stored under an inert atmosphere. | [8][9] |

Table 2: Chemical and Safety Information

| Property | Value | Reference(s) |

| InChI Key | QRPRIOOKPZSVFN-UHFFFAOYSA-M | [2][4][6] |

| SMILES | C--INVALID-LINK--(c2ccccc2)c3ccccc3.[Cl-] | [4][6] |

| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long lasting effects) | [3][4] |

| Precautionary Statements | P264, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 | [4][10] |

| Incompatible Materials | Strong oxidizing agents. | [2][8] |

Core Applications and Experimental Protocols

This compound is a versatile reagent with applications in several key areas of organic synthesis and catalysis.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The most prominent application of this compound is as a precursor to the methylenetriphenylphosphorane (B3051586) ylide in the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.

This protocol is a general procedure for the synthesis of a terminal alkene from an aldehyde using this compound.

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. To this stirred suspension, slowly add a solution of a strong base (1.05 equivalents). Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change, typically to yellow or orange.[6]

-

Reaction with Aldehyde: In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere. Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure. The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography on silica (B1680970) gel to yield the pure alkene.[6]

Phase-Transfer Catalysis

This compound can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase). As a PTC, it transports anions from the aqueous phase to the organic phase, where they are more reactive.

This protocol illustrates the use of a phosphonium salt as a phase-transfer catalyst for the O-alkylation of a phenol (B47542).

Materials:

-

Phenol

-

Alkyl halide

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 50%)

-

This compound (catalytic amount)

-

Organic solvent (e.g., dichloromethane, toluene)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the phenol and a catalytic amount of this compound in the organic solvent.

-

Addition of Base and Alkyl Halide: Vigorously stir the mixture while adding the aqueous sodium hydroxide solution, followed by the dropwise addition of the alkyl halide.

-

Reaction: Heat the biphasic mixture with vigorous stirring. The reaction progress can be monitored by TLC or GC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the layers and wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Ring-Opening of Epoxides

This compound can catalyze the ring-opening of epoxides with various nucleophiles, such as amines or alcohols. This reaction is valuable for the synthesis of β-substituted alcohols.

This protocol provides a general method for the aminolysis of epoxides catalyzed by a phosphonium salt.

Materials:

-

Epoxide

-

Amine

-

This compound (catalytic amount)

-

Solvent (optional, can be run neat)

Procedure:

-

Reaction Setup: In a reaction vessel, mix the epoxide, the amine, and a catalytic amount of this compound.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.

-

Work-up and Purification: Once the reaction is complete, the product can be purified directly by distillation or column chromatography. If a solvent was used, it should be removed under reduced pressure prior to purification.

Biological Significance: A Focus on Drug Development

The triphenylphosphonium cation, the core of this compound, has garnered significant interest in drug development due to its ability to target mitochondria.

Mitochondrial Targeting and Antineoplastic Activity

Mitochondria in cancer cells typically exhibit a significantly higher membrane potential compared to normal cells. Delocalized lipophilic cations (DLCs), such as the triphenylphosphonium cation, are able to pass through cellular and mitochondrial membranes and accumulate within the mitochondria, driven by this membrane potential.[9][11] This selective accumulation in cancer cell mitochondria leads to several cytotoxic effects.

The high concentration of these cations within the mitochondria can disrupt the mitochondrial membrane integrity and inhibit the electron transport chain.[7][12] This leads to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).[8][12] This selective targeting of cancer cell mitochondria provides a promising strategy for the development of novel anticancer agents with potentially lower side effects compared to traditional chemotherapies.[11]

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. researchgate.net [researchgate.net]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. juliethahn.com [juliethahn.com]

- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Lipophilic triphenylphosphonium cations inhibit mitochondrial electron transport chain and induce mitochondrial proton leak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delocalized lipophilic cations as a new therapeutic approach in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From delocalized lipophilic cations to hypoxia: Blocking tumor cell mitochondrial function leads to therapeutic gain with glycolytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltriphenylphosphonium Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenylphosphonium (B96628) chloride is a quaternary phosphonium (B103445) salt that serves as a versatile and indispensable reagent in modern organic synthesis. Its primary application lies in the Wittig reaction for the formation of carbon-carbon double bonds, a cornerstone of synthetic chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of methyltriphenylphosphonium chloride, detailed experimental protocols for its synthesis and use, and an exploration of its reaction mechanisms.

Core Properties of this compound

This compound is a white to off-white crystalline solid under standard conditions. It is hygroscopic and should be stored in a dry environment. A summary of its key physical and chemical properties is presented in the tables below for easy reference.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white to pale yellow powder or crystalline solid. | [1](2, 5, 6) |

| Melting Point | 221 °C (decomposes) | [3](4, 2, 3) |

| Boiling Point | 332.65 °C (at 101.3 kPa) | [5](6) |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents like acetone. Less soluble in non-polar solvents. | [3](4, 5, 6, 7) |

| Sensitivity | Hygroscopic | [3](4, 5, 6) |

Chemical and Spectroscopic Properties

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₁₉H₁₈ClP | [3](4, 2, 4, 5) |

| Molecular Weight | 312.77 g/mol | [3](4, 2, 4, 5) |

| CAS Number | 1031-15-8 | [3](4, 2, 4) |

| ¹H NMR | Expected signals for the methyl protons (doublet due to P-H coupling) and the phenyl protons (multiplet). For the analogous bromide salt, the methyl protons appear as a doublet at ~3.27 ppm with a J-coupling to phosphorus of ~13.3 Hz, and the phenyl protons appear as a multiplet between 7.67-7.84 ppm. | [7](7) |

| ¹³C NMR | Expected signals for the methyl carbon and the aromatic carbons of the phenyl groups. The carbon atoms will show coupling to the phosphorus atom. For the analogous bromide salt, characteristic signals are observed for the phenyl carbons, with coupling to the phosphorus atom. | [8](8) |

| FTIR | Expected characteristic peaks for C-H stretching of the methyl and phenyl groups, C=C stretching of the aromatic rings, and P-C vibrations. | [9](9) |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the quaternization of triphenylphosphine (B44618) with methyl chloride.[10]

Reactants:

-

Triphenylphosphine ((C₆H₅)₃P)

-

Methyl chloride (CH₃Cl)

-

Methanol (CH₃OH) as solvent

Procedure: [10]

-

In a pressure reactor, dissolve triphenylphosphine in methanol. The molar ratio of methanol to triphenylphosphine is typically around 7:1.

-

Introduce methyl chloride into the reactor. The molar ratio of triphenylphosphine to methyl chloride is generally between 1:1 and 1:2.

-

Seal the reactor and heat the mixture to 100-120 °C. The pressure inside the reactor will be maintained between 0-10 kg/cm ².

-

Maintain the reaction at this temperature and pressure for 5-8 hours.

-

After the reaction is complete, cool the reactor and vent any excess pressure.

-

The reaction mixture is then subjected to reflux, distillation to remove the solvent (which can be recycled), and recrystallization to purify the product.

This method is reported to produce this compound with a purity higher than 99%.[10]

The Wittig Reaction using this compound

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[5] this compound is a common precursor to the necessary phosphorus ylide.

Step 1: Formation of the Phosphorus Ylide

The first step is the deprotonation of the phosphonium salt to form the ylide. This requires a strong base.

Reactants:

-

This compound

-

A strong base (e.g., n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

Procedure: [5]

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

Step 2: Reaction of the Ylide with a Carbonyl Compound

Reactants:

-

The freshly prepared phosphorus ylide solution

-

An aldehyde or ketone dissolved in an anhydrous solvent

Procedure: [11]

-

Cool the ylide solution to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde or ketone to the ylide solution.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The product is then extracted from the aqueous layer using an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanisms and Pathways

The Wittig reaction is the most significant chemical transformation involving this compound. The mechanism proceeds through several key intermediates.

The Wittig Reaction Mechanism

The currently accepted mechanism involves the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate then collapses to yield the alkene and triphenylphosphine oxide.[5][12]

Caption: The reaction pathway of the Wittig reaction.

Applications in Research and Development

This compound and the corresponding Wittig reaction have found widespread use in various fields of chemical science.

-

Pharmaceutical Synthesis: The Wittig reaction is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs), including vitamins and insect pheromones.[13]

-

Materials Science: It is utilized in the development of advanced materials such as polymers and catalysts due to its unique chemical properties.[1]

-

Phase Transfer Catalysis: this compound can act as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[3]

-

Corrosion Inhibition: It has been shown to be effective in controlling the corrosion of iron.[3]

-

Biological Research: Its ability to penetrate cell membranes makes it a valuable tool in biological studies, including investigations into cellular processes and drug delivery systems.[1]

Conclusion

This compound is a powerful and versatile reagent with a central role in organic synthesis. Its utility in the Wittig reaction for the stereoselective formation of alkenes is unparalleled. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective application in research, drug development, and materials science. This guide provides a foundational resource for scientists and professionals working with this important compound.

References

- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tradeindia.com [tradeindia.com]

- 7. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum [chemicalbook.com]

- 8. Methyltriphenylphosphonium bromide(1779-49-3) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. youtube.com [youtube.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Methyltriphenylphosphonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyltriphenylphosphonium (B96628) chloride in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine specific solubility values.

Introduction to Methyltriphenylphosphonium Chloride

This compound, a quaternary phosphonium (B103445) salt, is a versatile reagent in organic synthesis. It is most notably used as a precursor to phosphonium ylides for the Wittig reaction, a widely employed method for the synthesis of alkenes from aldehydes and ketones.[1] Additionally, it finds application as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2] Understanding its solubility in different organic solvents is crucial for its effective use in these and other applications, enabling proper solvent selection for reactions, purifications, and formulations.

Solubility of this compound

This compound is a white to off-white crystalline solid.[1] Its ionic nature, consisting of a quaternary phosphonium cation and a chloride anion, dictates its solubility characteristics.

Qualitative Solubility

General solubility principles suggest that ionic compounds like this compound are more soluble in polar solvents and less soluble in non-polar solvents. Available data from various chemical suppliers and databases confirm this trend.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Soluble[3][4][5][6] |

| Ethanol | Soluble | |

| Polar Aprotic | Acetone | Soluble[1] |

| Dichloromethane | Soluble | |

| Chloroform | Soluble | |

| Dimethylformamide (DMF) | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Non-Polar | Diethyl Ether | Insoluble |

| Petroleum Ether | Insoluble | |

| Toluene | Insoluble | |

| Hexane | Insoluble |

Note: "Soluble" and "Insoluble" are qualitative terms. The actual quantitative solubility can vary significantly.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, it is recommended to determine the solubility experimentally. The following are established methods for determining the solubility of a solid in an organic solvent.

Gravimetric Method (Isothermal Saturation)

This is a common and straightforward method to determine solubility at a specific temperature.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Solvent Addition: In a thermostatically controlled vessel (e.g., a jacketed beaker or a flask in a water bath) maintained at the desired temperature, add a known volume or mass of the organic solvent.

-

Equilibration: Add an excess of the this compound to the solvent. Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This may take several hours.

-

Phase Separation: Allow the undissolved solid to settle. A clear supernatant solution should be visible. If necessary, centrifuge the sample to aid separation.

-

Sample Extraction: Carefully extract a known volume or mass of the clear, saturated supernatant. It is critical to avoid transferring any undissolved solid.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the extracted sample) x 100

Solubility ( g/100 mL solvent) = (mass of residue / volume of solvent in the extracted sample) x 100

Polythermal Method (Visual Method)

This method is useful for determining the temperature dependence of solubility.

Methodology:

-

Sample Preparation: Prepare several sealed tubes, each containing a known mass of this compound and a known mass of the organic solvent.

-

Heating: Slowly heat the tubes in a controlled temperature bath with constant agitation.

-

Observation: Visually observe the temperature at which the last solid crystal dissolves. This temperature is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process for each tube to obtain a series of solubility data points at different temperatures.

-

Solubility Curve: Plot the solubility as a function of temperature to generate a solubility curve.

Visualization of Related Chemical Processes

To provide context for the importance of this compound's solubility, the following diagrams illustrate its role in the Wittig reaction and phase-transfer catalysis.

The Wittig Reaction Workflow

The Wittig reaction is a fundamental process in organic synthesis for the creation of carbon-carbon double bonds. The solubility of the phosphonium salt is critical for the initial ylide formation.

Phase-Transfer Catalysis Mechanism

This compound can act as a phase-transfer catalyst, transporting a reactant from an aqueous phase to an organic phase where the reaction occurs.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature, its qualitative solubility profile is well-established. It is readily soluble in polar organic solvents and poorly soluble in non-polar organic solvents. For applications that demand precise solubility values, the experimental protocols provided in this guide offer a reliable means of determination. A thorough understanding of its solubility is paramount for optimizing its use in critical synthetic applications such as the Wittig reaction and phase-transfer catalysis.

References

- 1. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyl triphenyl phosphonium chloride | 1031-15-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Methyl triphenyl phosphonium chloride | 1031-15-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Melting Point of Methyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of Methyltriphenylphosphonium chloride (MTPPC), a versatile quaternary phosphonium (B103445) salt widely used in organic synthesis, particularly in the Wittig reaction. An accurate determination of its melting point is a critical indicator of purity, which is essential for reproducible and reliable results in pharmaceutical and chemical research.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, a factor that can influence its observed melting point.[1][3]

Melting Point Data

The melting point of a pure crystalline substance is a distinct physical property, defined as the temperature at which it transitions from a solid to a liquid state. For this compound, the melting process is accompanied by decomposition. The reported melting point is consistently documented across various chemical suppliers and databases.

Table 1: Reported Melting Point of this compound

| Parameter | Value | Source |

| Melting Point | 221 °C (with decomposition) | ChemBK[1], Chem-Impex[2], Sigma-Aldrich[4][5], TradeIndia[6] |

| Purity Assay | ≥ 97% | Chem-Impex[2], Sigma-Aldrich[4] |

| Appearance | White to off-white powder/crystalline solid | ChemBK[1], Chem-Impex[2] |

The notation "(dec.)" indicates that the compound decomposes at or near its melting point. This is a critical observation during experimental determination.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound.[7] Impurities typically cause a depression and broadening of the melting range.[8] The following protocol outlines the capillary method, a standard and widely accepted technique.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and completely dry)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure

-

Sample Preparation :

-

Ensure the this compound sample is a fine, homogeneous powder. If the sample consists of coarse crystals, gently grind it using a clean, dry mortar and pestle.[7]

-

The sample must be thoroughly dry. Due to its hygroscopic nature, it is recommended to dry the sample in a desiccator over a suitable drying agent (e.g., P₂O₅) prior to measurement.[7]

-

-

Capillary Tube Loading :

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.[8] Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[9]

-

The final packed sample height should be approximately 2-3 mm.[8][9]

-

-

Melting Point Measurement :

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended) : First, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate melting range.[10] This saves time for the precise measurement.

-

Accurate Determination : Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating again at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10] A slow heating rate is crucial for an accurate reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

-

Observe for any signs of decomposition, such as charring or gas evolution.

-

-

Data Reporting :

-

The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2 °C).[8]

-

For this compound, the report should note the observed decomposition.

-

Workflow Visualization

The logical sequence for the experimental determination of a melting point is critical for achieving accurate and reproducible results. The following diagram illustrates this workflow.

Caption: Workflow for Melting Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 97 1031-15-8 [sigmaaldrich.com]

- 5. This compound 97 1031-15-8 [sigmaaldrich.com]

- 6. Methyl Triphenyl Phosphonium Chloride - C19h18clp, 97% Assay, Solid Form, White Color, Boiling Point 332.65 °c, Melting Point 221 °c, Cas No: 1031-15-8 at Best Price in Ankleshwar | Tatva Chintan Pharma Chem Limited [tradeindia.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Molecular Structure of Methyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenylphosphonium (B96628) chloride is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction. This essential olefination reaction is a cornerstone in the synthesis of complex organic molecules, including various pharmaceutical intermediates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of methyltriphenylphosphonium chloride. Detailed experimental protocols for its synthesis and a key application in the Wittig reaction are presented, alongside a visualization of the reaction mechanism.

Molecular Structure and Properties

This compound consists of a central phosphorus atom bonded to three phenyl groups and one methyl group, forming a tetrahedral phosphonium cation. This cation is ionically bonded to a chloride anion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1031-15-8 | |

| Molecular Formula | C₁₉H₁₈ClP | |

| Molecular Weight | 312.77 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 232-234 °C | |

| Solubility | Soluble in water, ethanol (B145695), and methanol (B129727). Insoluble in non-polar organic solvents like diethyl ether and hexane. |

Spectroscopic and Crystallographic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Phenyl-H | 7.6 - 7.9 | Multiplet | 15H |

| Methyl-H | ~3.5 | Doublet (²JP-H ≈ 13 Hz) | 3H |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Phenyl C (ipso) | ~118 (d, ¹JP-C ≈ 85-90 Hz) | 3C | |

| Phenyl C (ortho, meta, para) | 128 - 135 | 15C | |

| Methyl C | ~10 (d, ¹JP-C ≈ 55-60 Hz) | 1C |

Note: The predicted chemical shifts are based on data from structurally similar phosphonium salts. The coupling constants (J) are approximate values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| ~1585, 1485, 1435 | Strong | Phenyl C=C skeletal vibrations |

| ~1110 | Strong | P-C (phenyl) stretch |

| ~995 | Medium | P-C (methyl) stretch |

| ~720, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

X-ray Crystallography

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from triphenylphosphine (B44618) and methyl iodide, followed by anion exchange.

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Methyl iodide (CH₃I)

-

Toluene

-

Dowex® 1x8 chloride form ion-exchange resin

-

Methanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.

-

Slowly add a stoichiometric amount of methyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of methyltriphenylphosphonium iodide will form.

-

Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

To perform the anion exchange, dissolve the methyltriphenylphosphonium iodide in a minimal amount of methanol.

-

Pass the solution through a column packed with Dowex® 1x8 chloride form ion-exchange resin, eluting with methanol.

-

Collect the eluent and remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound. Recrystallize from a mixture of ethanol and diethyl ether to obtain pure crystals.

-

Dry the purified product in a vacuum oven.

Wittig Reaction: Synthesis of an Alkene

This protocol outlines the general procedure for an olefination reaction using this compound.

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium in THF, sodium hydride in DMSO)

-

An aldehyde or ketone

-

Anhydrous solvent (e.g., THF, DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of the strong base. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the ylide solution back to 0 °C and slowly add a solution of the aldehyde or ketone in the same anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude alkene product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Reaction Mechanism and Visualization

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. The mechanism involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.

Caption: The Wittig reaction mechanism.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. Its well-defined molecular structure and predictable reactivity make it a reliable choice for the construction of carbon-carbon double bonds via the Wittig reaction. The detailed protocols and structural data provided in this guide serve as a valuable resource for researchers engaged in synthetic chemistry and drug development, facilitating the efficient and reproducible synthesis of complex molecular targets.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyltriphenylphosphonium chloride. Due to the close structural similarity and the negligible influence of the counter-ion on the proton environment, data from its bromide analog, Methyltriphenylphosphonium bromide, is utilized for a comprehensive understanding. This document outlines the spectral data, experimental protocols, and the structural basis for the observed spectroscopic features.

Spectral Data

The ¹H NMR spectrum of Methyltriphenylphosphonium is characterized by two main regions: the aromatic region corresponding to the phenyl protons and the aliphatic region corresponding to the methyl protons. The phosphorus-31 nucleus introduces observable coupling to the adjacent methyl protons.

Table 1: ¹H NMR Spectral Data of Methyltriphenylphosphonium Bromide

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Phenyl Protons (Ar-H) | 7.84 - 7.67 | Multiplet (m) | - | 15H |

| Methyl Protons (CH₃) | 3.273 | Doublet (d) | JP-H = 13.3 | 3H |

Note: Data is for Methyltriphenylphosphonium bromide in CDCl₃, which serves as a close analog for this compound.[1]

Interpretation of the Spectrum

The aromatic region displays a complex multiplet between 7.84 and 7.67 ppm, integrating to 15 protons. This complexity arises from the overlapping signals of the ortho, meta, and para protons of the three phenyl rings.

The methyl protons appear as a distinct doublet at 3.273 ppm.[1] This splitting pattern is a key feature of the spectrum and is due to the coupling between the methyl protons and the adjacent phosphorus-31 nucleus (²JP-H). The magnitude of this two-bond coupling is approximately 13.3 Hz, which is a typical value for this type of arrangement.[1][2]

Experimental Protocols

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of a solid sample like this compound.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 40-50 mg of the solid this compound.[3]

-

Dissolution: Transfer the solid into a clean, dry vial. Add approximately 1.5 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), using a clean Pasteur pipette.[3]

-

Homogenization: Gently agitate the vial to ensure the complete dissolution of the solid, resulting in a clear, homogeneous solution.

-

Transfer to NMR Tube: Using another clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The sample height should be approximately one-third to one-half of the tube's length.[3]

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

-

Standard Parameters: For a typical ¹H NMR experiment, a one-pulse sequence is used.[4]

-

Acquisition: Key parameters to be set include the spectral width, recycle delay, number of scans, and time-domain points. For a quantitative spectrum, a longer recycle delay may be necessary.

-

Referencing: The chemical shifts are typically referenced to an internal standard, such as Tetramethylsilane (TMS) at 0 ppm.

Visualization of Key Interactions

The following diagram illustrates the structure of the Methyltriphenylphosphonium cation and highlights the proton environments and the key coupling interaction.

Figure 1: Structure of the Methyltriphenylphosphonium cation and key ¹H-¹H and ¹H-³¹P interactions.

References

An In-depth Technical Guide to the Safe Handling of Methyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyltriphenylphosphonium chloride, a vital reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact within a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, and can result in serious eye damage.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][3]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 |

Source:[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Chemical Formula | C₁₉H₁₈ClP |

| Molecular Weight | 312.77 g/mol [4] |

| Appearance | White to off-white crystalline solid or powder[2] |

| Melting Point | 221 °C (decomposes)[5][6] |

| Solubility | Soluble in polar organic solvents like methanol.[2][6] |

| Stability | Stable under normal conditions. Hygroscopic; protect from moisture.[6][7] |

Toxicological Data

| Metric | Value (for Methyltriphenylphosphonium bromide) | Species |

| LD50 Oral | 118 mg/kg | Rat |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[7]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area under an inert atmosphere.

-

Protect from moisture.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7] |

Spill and Disposal Procedures

Spill Cleanup

-

In case of a spill, evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[7]

-

Do not flush into surface water or the sanitary sewer system.[7]

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[7]

-

Contaminated packaging should be treated as the chemical itself.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. This compound | C19H18ClP | CID 9879809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound 97 1031-15-8 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hygroscopic Nature of Methyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of methyltriphenylphosphonium (B96628) chloride, a widely used reagent in organic synthesis, particularly in the Wittig reaction. Understanding and quantifying the moisture uptake of this compound is critical for ensuring reaction efficiency, reproducibility, and the stability of the reagent. This document outlines the theoretical basis of its hygroscopicity, presents illustrative quantitative data, details experimental protocols for its characterization, and discusses the implications of water absorption on its chemical behavior.

Introduction to the Hygroscopicity of Phosphonium (B103445) Salts

Methyltriphenylphosphonium chloride ((C₆H₅)₃PCH₃Cl) is a quaternary phosphonium salt that, due to its ionic nature, has an affinity for water molecules and is classified as a hygroscopic solid. The positively charged phosphorus center and the chloride anion can interact with the dipoles of water molecules, leading to the absorption of moisture from the atmosphere. This absorption can range from surface adsorption to the formation of hydrates, where water molecules are incorporated into the crystal lattice.

The presence of absorbed water can have significant consequences for the utility of this compound, especially in moisture-sensitive applications. For instance, in the Wittig reaction, the phosphonium salt is deprotonated by a strong base to form a phosphonium ylide. This highly reactive ylide is susceptible to hydrolysis, which can quench the reagent and lead to reduced yields of the desired alkene product and the formation of triphenylphosphine (B44618) oxide as a byproduct. Therefore, the accurate determination and control of the water content in this compound are paramount for its successful application.

Quantitative Analysis of Moisture Content

Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for this compound at 25°C

| Relative Humidity (%) | Mass Change (Sorption) (%) | Mass Change (Desorption) (%) |

| 0 | 0.00 | 1.85 |

| 10 | 0.25 | 1.65 |

| 20 | 0.55 | 1.40 |

| 30 | 0.80 | 1.15 |

| 40 | 1.10 | 0.90 |

| 50 | 1.45 | 0.70 |

| 60 | 1.80 | 0.50 |

| 70 | 2.20 | 0.35 |

| 80 | 2.65 | 0.20 |

| 90 | 3.10 | 0.10 |

Table 2: Illustrative Karl Fischer Titration Data for Moisture Content of this compound

| Sample ID | Sample Mass (g) | Titer (mg/mL) | Volume of KF Reagent (mL) | Water Content (%) |

| MTPPC-01 (As Received) | 0.5025 | 5.0 | 1.52 | 0.15 |

| MTPPC-02 (Exposed to 50% RH for 24h) | 0.4988 | 5.0 | 14.45 | 1.45 |

| MTPPC-03 (Exposed to 90% RH for 24h) | 0.5110 | 5.0 | 31.68 | 3.10 |

| MTPPC-04 (Dried at 105°C under vacuum) | 0.5055 | 5.0 | 0.21 | 0.02 |

Experimental Protocols

Determination of Moisture Sorption Isotherm by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption profile of this compound at a constant temperature.

Apparatus: A DVS instrument with a microbalance capable of detecting mass changes of ±0.1 µg.

Methodology:

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is accurately weighed into a sample pan.

-

Drying: The sample is initially dried in the DVS instrument by exposure to a stream of dry nitrogen (0% relative humidity, RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This initial mass is recorded as the dry mass.

-

Sorption Phase: The relative humidity is increased in steps of 10% from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate until a stable reading is obtained. The mass change at each RH step is recorded.

-

Desorption Phase: Following equilibration at 90% RH, the relative humidity is decreased in a stepwise manner from 90% back to 0% RH. The equilibrium mass at each step is recorded.

-

Data Analysis: The percentage change in mass relative to the initial dry mass is plotted against the relative humidity to generate the sorption and desorption isotherms.

Determination of Water Content by Karl Fischer (KF) Titration

Objective: To quantify the absolute water content of a sample of this compound.

Apparatus: A volumetric or coulometric Karl Fischer titrator.

Reagents:

-

Anhydrous methanol (B129727) (or a suitable solvent in which the sample is soluble)

-

Volumetric Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Certified water standard for titer determination

Methodology:

-

Titer Determination: The titer of the Karl Fischer reagent is determined by titrating a known mass of a certified water standard. This should be performed in triplicate to ensure accuracy.

-

Solvent Preparation: The titration vessel of the KF titrator is filled with anhydrous methanol and pre-titrated with the KF reagent to a stable endpoint to remove any residual moisture.

-

Sample Analysis: A precisely weighed sample of this compound (typically 100-500 mg) is quickly introduced into the titration vessel.

-

Titration: The sample is titrated with the standardized Karl Fischer reagent until the endpoint is reached. The volume of titrant consumed is recorded.

-

Calculation: The water content of the sample is calculated using the following formula:

Water Content (%) = [(Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample Mass (mg))] × 100

Visualizations

Experimental Workflow for Hygroscopicity Assessment

Caption: Experimental workflow for assessing the hygroscopicity of this compound.

Signaling Pathway of Phosphonium Ylide Hydrolysis

Caption: Proposed pathway for the hydrolysis of the phosphonium ylide derived from this compound.[1][2][3][4]

Implications for Handling, Storage, and Chemical Synthesis

The hygroscopic nature of this compound necessitates specific handling and storage procedures to maintain its integrity and ensure its effectiveness in chemical reactions.

-

Storage: The compound should be stored in a tightly sealed container in a desiccator containing an active drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide). For highly sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Handling: When handling the reagent, exposure to atmospheric moisture should be minimized. Weighing and transferring the solid should be done as quickly as possible. If the compound has been exposed to ambient conditions for an extended period, it should be dried under vacuum at an elevated temperature (e.g., 105°C) before use, provided it is thermally stable under these conditions.

-

Impact on the Wittig Reaction: The presence of water can significantly impact the Wittig reaction. As illustrated in the hydrolysis pathway, water can react with the phosphonium ylide, leading to the formation of triphenylphosphine oxide and the corresponding alkane (methane in this case).[1][2][3][4] This side reaction consumes the active Wittig reagent, thereby reducing the yield of the desired alkene. In some cases, the presence of water can also influence the stereoselectivity of the Wittig reaction.

Conclusion

This compound is a hygroscopic solid, and its interaction with atmospheric moisture can have a detrimental effect on its applications, particularly in the Wittig reaction. This technical guide has provided an overview of its hygroscopic nature, presented illustrative quantitative data, and detailed experimental protocols for its characterization. For researchers, scientists, and drug development professionals, a thorough understanding and control of the moisture content of this reagent are crucial for achieving reliable and reproducible results in organic synthesis. It is strongly recommended that the water content of this compound be determined prior to its use in moisture-sensitive reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O-H Bond Across the P=C Bond. | Semantic Scholar [semanticscholar.org]

- 3. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. DSpace [cora.ucc.ie]

Key applications of Methyltriphenylphosphonium chloride in organic synthesis

An In-depth Technical Guide to the Key Applications of Methyltriphenylphosphonium (B96628) Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltriphenylphosphonium chloride (MTPPC) is a quaternary phosphonium (B103445) salt that serves as a cornerstone reagent in modern organic synthesis.[1] Its primary and most celebrated application is as a precursor to the Wittig reagent, methylenetriphenylphosphorane, which is instrumental in the conversion of aldehydes and ketones into terminal alkenes.[2][3] This guide provides a comprehensive overview of the synthesis of MTPPC, a detailed exploration of the Wittig reaction mechanism, quantitative data on its applications, detailed experimental protocols, and a look into its other significant roles, such as in phase transfer catalysis.

Synthesis of this compound

This compound is typically synthesized via the quaternization of triphenylphosphine (B44618) with methyl chloride.[4] This SN2 reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the methyl group of methyl chloride. The reaction is often carried out in a solvent such as methanol (B129727) under pressure.[4] The resulting product is a stable, white crystalline powder soluble in polar organic solvents.[1]

Caption: Synthesis of this compound.

Core Application: The Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful and widely used method for synthesizing alkenes from carbonyl compounds.[5] MTPPC is the reagent of choice for introducing a methylene (B1212753) (=CH₂) group, a common transformation in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[3][5]

Reaction Mechanism

The Wittig reaction mechanism proceeds through several key steps:

-

Ylide Formation: The acidic proton on the methyl group of MTPPC is abstracted by a strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide) to form the phosphorus ylide, methylenetriphenylphosphorane. This ylide is a resonance-stabilized species.[5][6]

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, either through a concerted [2+2] cycloaddition or via a betaine (B1666868) intermediate.[2][5][7]

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]

Caption: General mechanism of the Wittig reaction.

Quantitative Data

The Wittig reaction using MTPPC is highly efficient for the methylenation of a wide range of aldehydes and ketones. The yields can vary depending on the substrate and reaction conditions.

| Carbonyl Substrate | Base | Solvent(s) | Temperature | Time | Yield (%) | Reference |

| 9-Anthraldehyde (B167246) | 50% NaOH | Dichloromethane (B109758) | RT | 30 min | - | [8] |

| 9-Anthraldehyde | 50% NaOH | DMF | RT | 30 min | 73.5 | [9] |

| Ketone (unspecified) | n-BuLi | Toluene (B28343)/THF | 0 °C to RT | 1.5 h | - | [6] |

| Aldehyde (unspecified) | Sodium amide | THF | Cold | - | 62 | [5] |

| Various Aldehydes | K₂CO₃ | THF or DMSO | Sonication | 20 min | 63-99 | [10] |

Experimental Protocols

Below are two representative experimental protocols for the Wittig reaction using methyltriphenylphosphonium salts.

Protocol 1: Methylenation of a Ketone [6]

-

Ylide Preparation: Suspend methyltriphenylphosphonium bromide (8.0 equiv.) in anhydrous toluene (500 mL). Add n-butyllithium (2.5 M in hexane, 7.5 equiv.) dropwise at room temperature. Stir the resulting mixture at the same temperature for 1 hour.

-

Wittig Reaction: Add the prepared ylide solution to a solution of the ketone (1.0 equiv.) in THF (150 mL) at 0 °C dropwise using a syringe.

-

Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes.

-

Work-up: Quench the reaction with aqueous NH₄Cl. Remove the THF under vacuum. Dilute the resulting mixture with dichloromethane (DCM), wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Protocol 2: Wittig Reaction with an Aldehyde using Phase Transfer Catalysis [8]

-

Reaction Setup: In a reaction tube, combine benzyltriphenylphosphonium (B107652) chloride (200 mg), 9-anthraldehyde (115 mg), and dichloromethane (1.0 mL).

-

Base Addition: Add 0.26 mL of a 50% NaOH solution dropwise to the reaction tube while mixing thoroughly.

-

Reaction: Cap the reaction tube and shake vigorously for 30 minutes.

-

Work-up: Add 1.5 mL of water and 1.5 mL of dichloromethane to the tube. Shake to mix the layers and then extract the organic layer.

-

Purification: Wash the aqueous layer twice more with dichloromethane. Combine the organic layers, dry with sodium sulfate, and evaporate the solvent. Recrystallize the remaining solid from propanol.

Caption: General experimental workflow for the Wittig reaction.

Other Key Applications

While its role in the Wittig reaction is paramount, MTPPC exhibits versatility in other areas of organic synthesis.

Phase Transfer Catalysis

This compound can function as a phase transfer catalyst.[3][11] In biphasic reaction systems (e.g., aqueous and organic), it facilitates the transfer of an anionic reactant from the aqueous phase to the organic phase, where the reaction occurs. This is crucial for reactions involving immiscible phases, enhancing reaction rates and efficiency.[3]

Synthesis of Organophosphorus Compounds

MTPPC serves as a precursor for more elaborate Wittig reagents and other organophosphorus compounds.[3][5] The ylide formed from MTPPC can be alkylated with a primary alkyl halide to produce substituted phosphonium salts, which can then be deprotonated to form new ylides for the synthesis of more complex alkenes.[5]

Conclusion

This compound is an indispensable reagent in organic synthesis. Its primary application in the Wittig reaction provides a reliable and efficient method for the synthesis of terminal alkenes, a critical transformation in the construction of complex molecules. Its utility as a phase transfer catalyst and a precursor for other organophosphorus compounds further underscores its importance for researchers, scientists, and professionals in drug development and chemical manufacturing.

References

- 1. CAS 1031-15-8: Methyl(triphenyl)phosphonium chloride [cymitquimica.com]